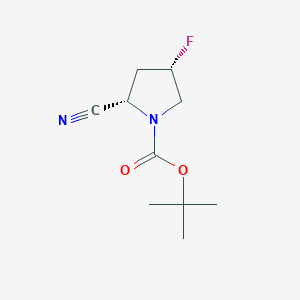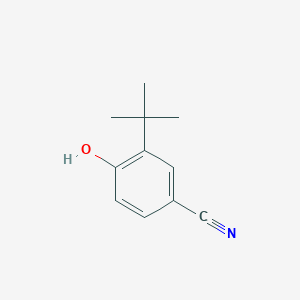
Ácido 4-(4-metilpiperazin-1-il)pentanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives can be complex and is not explicitly detailed in the provided papers for the exact compound 4-(4-Methyl-piperazin-1-yl)-pentanoic acid. However, the synthesis of related compounds, such as piperazinyl glutamate pyridines, involves techniques like polymer-assisted solution-phase (PASP) parallel library synthesis, which is a method used to discover new compounds with desired biological activities . This method could potentially be adapted for the synthesis of 4-(4-Methyl-piperazin-1-yl)-pentanoic acid by modifying the functional groups attached to the piperazine ring.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their biological activity. In the case of piperazinyl glutamate pyridines, modifications at the 4-position of the pyridine ring and the terminal nitrogen of the piperazine ring were found to optimize pharmacokinetic and physicochemical properties . These structural analyses are important for understanding how changes in the piperazine ring can affect the overall properties of the compound.
Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives can be quite specific. For instance, the electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives leads to the synthesis of highly conjugated bisindolyl-p-quinone derivatives . This indicates that piperazine compounds can participate in complex reactions, such as Michael addition and oxidation, which could be relevant when considering the reactivity of 4-(4-Methyl-piperazin-1-yl)-pentanoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For example, the presence of phosphonic acid groups in piperidin-1-yl-phosphonic acid and (4-phosphono-piperazin-1-yl) phosphonic acid contributes to their ability to inhibit iron corrosion in sodium chloride media . This suggests that the functional groups attached to the piperazine ring are key determinants of the compound's properties, such as solubility, stability, and reactivity. The exact properties of 4-(4-Methyl-piperazin-1-yl)-pentanoic acid would need to be determined through experimental studies, taking into account the influence of the methyl group and the pentanoic acid moiety on the piperazine ring.
Aplicaciones Científicas De Investigación
Precursor de Síntesis Orgánica
Este compuesto sirve como precursor en la síntesis orgánica. Se utiliza para preparar diversas amidas mediante la reacción con diferentes cloruros de acilo. Por ejemplo, se puede utilizar para sintetizar el ácido furan-2-carboxílico [3-(4-metilpiperazin-1-il)-propil]-amida, que tiene aplicaciones potenciales en la industria farmacéutica .
Desarrollo de Agentes Antimicrobianos
La porción piperazina es conocida por sus propiedades antimicrobianas. Se han sintetizado derivados del ácido 4-(4-metilpiperazin-1-il)pentanoico y se han probado sus actividades antibacterianas y antifúngicas, mostrando resultados prometedores como posibles agentes antimicrobianos .
Estudios de Acoplamiento Molecular
Los derivados del compuesto se utilizan en estudios de acoplamiento molecular para comprender su interacción con diversas proteínas. Esto ayuda en el diseño de fármacos más efectivos mediante la predicción de las afinidades de unión y las orientaciones de los compuestos dentro de los sitios activos diana .
Propiedades
IUPAC Name |
4-(4-methylpiperazin-1-yl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(3-4-10(13)14)12-7-5-11(2)6-8-12/h9H,3-8H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULHAHRISZYSAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)N1CCN(CC1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


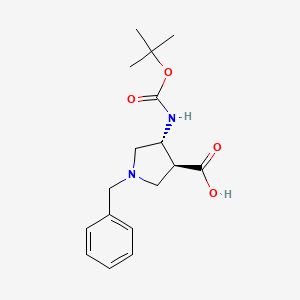

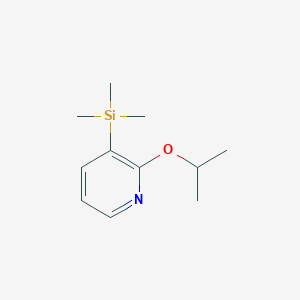
![1-(3,4-Dihydro-2H-[1,8]naphthyridin-1-yl)-2,2-dimethyl-propan-1-one](/img/structure/B1320013.png)
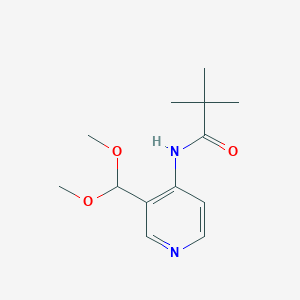



![3-Bromo-7-iodothieno[3,2-C]pyridin-4-amine](/img/structure/B1320027.png)
